1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
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Overview
Description
1-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through various methods, such as the use of trifluoromethylating agents.
Attachment of the ethanone moiety:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the bicyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one can be compared with other similar compounds, such as:
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the bicyclic core and trifluoromethyl group but differs in the functional group attached to the core.
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic acid: Similar in structure but with an acetic acid moiety instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O/c1-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXKSHQVHWENBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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